Dimethyl 5-methoxyisophthalate
Description
Historical Context of Isophthalate (B1238265) Chemistry
The journey of Dimethyl 5-methoxyisophthalate is intrinsically linked to the broader history of isophthalic acid and its derivatives. Isophthalic acid, or benzene-1,3-dicarboxylic acid, is one of three isomers of benzenedicarboxylic acid, alongside phthalic acid and terephthalic acid. wikipedia.org While the industrial production of isophthalic acid on a large scale is achieved through the oxidation of meta-xylene, its initial discovery and characterization were part of the foundational explorations into aromatic chemistry. wikipedia.org
Historically, isophthalic acid and its esters were recognized for their ability to form polymers. taylorandfrancis.com Early research in the mid-20th century demonstrated that aromatic dicarboxylic acids could serve as precursors to commercially important polymers, such as the fire-resistant material Nomex. wikipedia.org The development of polyesters from isophthalic acid and other diacids marked a significant advancement in materials science. taylorandfrancis.comulisboa.pt These early investigations into the polymerization and fundamental reactivity of isophthalates laid the groundwork for the later exploration of more functionalized derivatives like this compound.
Significance of this compound in Contemporary Chemical Research
This compound has emerged as a compound of considerable interest due to its versatile reactivity and the unique properties it imparts to the resulting molecules. It serves as a crucial intermediate in the synthesis of a variety of organic compounds. One of its primary applications is as a reactant in the preparation of 5-methoxyisophthalic acid. scientificlabs.co.uksigmaaldrich.com
The presence of the methoxy (B1213986) and carboxylate functional groups allows this compound to engage in a range of chemical reactions, including oxidation, reduction, and substitution. This reactivity makes it a valuable building block for creating more complex and functionally diverse molecules. Its structure is particularly well-suited for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov The strategic placement of its functional groups enables it to act as a versatile linker, connecting metal ions to form extended, often porous, structures. nih.gov
Beyond materials science, derivatives of isophthalic acid, including those related to this compound, have shown potential in medicinal chemistry. Research has explored their use as ligands for biological targets like protein kinase C (PKC), suggesting avenues for drug discovery and development. acs.orgnih.gov
Overview of Research Trajectories in this compound Chemistry
Current research involving this compound is following several key trajectories, primarily centered around its use as a synthetic precursor.
Synthesis and Derivatization: A significant area of research focuses on the synthesis of this compound itself and its subsequent conversion into other valuable compounds. The common synthetic route involves the methylation of 5-hydroxyisophthalic acid using dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. rsc.org Researchers continue to optimize these methods to improve yield and purity. rsc.org Furthermore, it is a key starting material for producing 5-methoxyisophthalic acid, which is then used to create a wide array of derivatives. scientificlabs.co.uksigmaaldrich.comrsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): A major thrust of research is the use of the corresponding 5-methoxyisophthalic acid (derived from this compound) as a linker to construct coordination polymers and MOFs. nih.govresearchgate.netrsc.org Scientists are exploring how the methoxy group influences the structure and properties of these materials. Studies have shown that the 5-methoxyisophthalate linker can lead to the formation of diverse and novel 1D, 2D, and 3D structures with various metal ions. nih.govresearchgate.net These materials are being investigated for potential applications in gas storage, separation, and catalysis. nih.gov
Medicinal Chemistry and Biological Applications: The isophthalate scaffold is being explored for its potential in medicinal chemistry. For instance, isophthalamide-containing hybrids have been synthesized and investigated as potent inhibitors of beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. nih.gov Derivatives of isophthalic acid have also been designed as ligands for the C1 domain of protein kinase C, a target for cancer therapy. acs.orgnih.gov While direct research on the biological activity of this compound is less common, its role as a precursor to these more complex, biologically active molecules is crucial.
Polymer Chemistry: Building on the historical use of isophthalates in polymers, contemporary research investigates the incorporation of functionalized isophthalates, including those derived from this compound, into advanced polymers. wikipedia.org For example, lignin-derived methoxyterephthalates, which share structural similarities, have been explored as comonomers in polyethylene (B3416737) terephthalate (B1205515) (PET) to create performance-advantaged bioplastics. chemrxiv.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 20319-44-2 | chemuniverse.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₁₂O₅ | chemuniverse.com |
| Molecular Weight | 224.21 g/mol | sigmaaldrich.com |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 108-112 °C | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-methoxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9-5-7(10(12)15-2)4-8(6-9)11(13)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYGKPSIBDYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400183 | |
| Record name | Dimethyl 5-methoxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20319-44-2 | |
| Record name | Dimethyl 5-methoxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl-5-methoxyisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Dimethyl 5 Methoxyisophthalate and Its Derivatives
Established Synthetic Routes and Mechanistic Pathways
The synthesis of Dimethyl 5-methoxyisophthalate is accomplished through several well-established chemical transformations. These routes primarily involve the modification of isophthalic acid derivatives through esterification, nucleophilic substitution, and alkylation, each presenting distinct mechanistic features and practical considerations.
Esterification is a fundamental method for producing this compound, typically starting from 5-methoxyisophthalic acid. The reaction involves treating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
The mechanism follows the classic Fischer-Speier esterification pathway. The protonation of the carbonyl oxygen of the carboxylic acid groups by the catalyst increases their electrophilicity. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. This process occurs at both carboxylic acid positions to form the final diester product. To drive the equilibrium towards the product, an excess of methanol is typically used, and the reaction is often heated to reflux for several hours. cymitquimica.com The synthesis of the related compound, Dimethyl 5-nitroisophthalate, via esterification of 5-nitroisophthalic acid with methanol and an acid catalyst, proceeds under similar conditions, often at temperatures between 80–100°C for 6–12 hours.
| Reactant | Reagent | Catalyst | Typical Conditions | Product |
| 5-Methoxyisophthalic acid | Methanol (excess) | Concentrated H₂SO₄ | Reflux, 6-12 hours | This compound |
This interactive table summarizes the key components of the esterification route.
Nucleophilic Aromatic Substitution (SNAr) presents a theoretical pathway to this compound, although it is less commonly reported in literature than alkylation. This strategy requires a dimethyl isophthalate (B1238265) ring system activated by a strong electron-withdrawing group and containing a good leaving group at the C-5 position. strath.ac.uk
A plausible synthetic route would involve Dimethyl 5-nitroisophthalate as the substrate. The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it (in this case, the C-5 position is activated by the two ester groups). The nitro group itself can also function as a leaving group. The reaction would proceed by treating Dimethyl 5-nitroisophthalate with a nucleophile like sodium methoxide (B1231860) (NaOCH₃). The methoxide ion would attack the carbon atom bearing the nitro group, forming a resonance-stabilized Meisenheimer intermediate. strath.ac.uk Subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) would yield the final product, this compound. The efficiency of such reactions often depends on the solvent and reaction conditions. walisongo.ac.id
| Proposed Substrate | Nucleophile | Leaving Group | Activating Groups | Mechanistic Intermediate |
| Dimethyl 5-nitroisophthalate | Sodium Methoxide | Nitro group (-NO₂) | Two ester groups (-COOCH₃) | Meisenheimer complex |
This interactive table outlines a proposed Nucleophilic Aromatic Substitution strategy.
The most widely documented and efficient synthesis of this compound is through the alkylation of a hydroxyl-substituted precursor. This approach typically starts with either 5-hydroxyisophthalic acid or, more directly, its ester, Dimethyl 5-hydroxyisophthalate. mdpi.com
In a common procedure, 5-hydroxyisophthalic acid is reacted with an alkylating agent, such as dimethyl sulfate (B86663), in the presence of a base like potassium carbonate (K₂CO₃). rsc.orgrsc.org The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the methyl group of dimethyl sulfate in a Williamson ether synthesis-type reaction. The reaction simultaneously involves the esterification of the two carboxylic acid groups to yield this compound. This one-pot reaction is typically performed in a solvent like acetone (B3395972) and heated to reflux for an extended period, often achieving high yields. rsc.orgrsc.org One reported synthesis using this method yielded the product at 78% after refluxing for 18 hours, followed by recrystallization from cyclohexane. rsc.orgrsc.org
An alternative alkylation starts with commercially available Dimethyl 5-hydroxyisophthalate. mdpi.com In this variation, the phenolic hydroxyl is alkylated using methyl iodide or ethyl iodide in refluxing acetonitrile (B52724) with potassium carbonate as the base. mdpi.comresearchgate.net This method isolates the alkylation step from the esterification, providing a clean conversion to the corresponding 5-alkoxyisophthalate ester. mdpi.com
| Precursor | Alkylating Agent | Base | Solvent | Conditions | Yield |
| 5-Hydroxyisophthalic acid | Dimethyl sulfate | K₂CO₃ | Acetone | Reflux, 18 hours | 78% rsc.orgrsc.org |
| Dimethyl 5-hydroxyisophthalate | Methyl iodide | K₂CO₃ | Acetonitrile | Reflux, overnight | Not specified mdpi.com |
This interactive table compares different alkylation protocols for synthesizing this compound.
Novel Synthetic Protocols and Innovations
While traditional methods are effective, ongoing research focuses on developing more efficient, sustainable, and innovative synthetic protocols. These advancements center on the use of novel catalysts and the integration of green chemistry principles to reduce environmental impact.
Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, selectivity, and environmental footprint. In the context of this compound synthesis, catalytic approaches can enhance established routes.
Acid and Base Catalysis: The established esterification and alkylation routes already employ catalysts. Fischer-Speier esterification relies on a catalytic amount of strong acid, while alkylation requires a stoichiometric or slight excess of a base like K₂CO₃ to facilitate the reaction. rsc.org Innovations in this area could involve screening for more effective or recyclable solid acid/base catalysts to simplify product purification.
Phase-Transfer Catalysis (PTC): The alkylation of Dimethyl 5-hydroxyisophthalate, which involves a solid base (K₂CO₃) and an organic solvent (acetonitrile or acetone), is an ideal candidate for phase-transfer catalysis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the transfer of the phenoxide anion from the solid phase or an aqueous phase into the organic phase where the alkylating agent resides, potentially increasing reaction rates and allowing for milder reaction conditions. google.com
Enzymatic Catalysis: A forward-looking approach involves the use of biocatalysts. Enzymes could offer high selectivity under mild conditions. synthiaonline.com For instance, a lipase (B570770) could potentially be used for the esterification of 5-methoxyisophthalic acid in a non-aqueous solvent. More advanced enzymatic systems might even be developed for the specific methylation of a hydroxyl group, representing a significant step towards a greener synthesis. synthiaonline.com
Applying the principles of green chemistry aims to make chemical processes safer and more environmentally benign. mlsu.ac.in The synthesis of this compound can be evaluated and improved through this lens.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in The alkylation of Dimethyl 5-hydroxyisophthalate with methyl iodide has a better atom economy than the route starting from 5-hydroxyisophthalic acid using dimethyl sulfate, as the latter also generates inorganic salt by-products from the neutralization of the acid groups.
Use of Safer Chemicals: A key principle is to use and generate substances that possess little toxicity. mlsu.ac.in Dimethyl sulfate, used in some alkylation routes, is highly toxic and carcinogenic. A greener alternative is dimethyl carbonate, which is a much safer methylating agent that produces only carbon dioxide and methanol as by-products. Similarly, solvents like acetonitrile and acetone could potentially be replaced with greener alternatives like ethanol (B145695) or 2-methyl-THF.
Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements. mlsu.ac.in The established routes often require heating to reflux for many hours. rsc.orgrsc.org The development of more active catalytic systems, or the use of energy sources like microwave irradiation, could significantly reduce reaction times and energy consumption. umb.edu A solvent-free approach, where reactants are mixed and heated, could also reduce waste and energy use. imist.ma
| Synthetic Route | Green Chemistry Consideration | Potential Improvement |
| Alkylation (Dimethyl Sulfate) | Use of hazardous reagent (dimethyl sulfate). | Replace with dimethyl carbonate. |
| Alkylation (Acetonitrile Solvent) | Use of toxic and volatile organic solvent. | Substitute with a greener solvent like 2-methyl-THF or ethanol. |
| All Routes (Heating) | High energy consumption due to prolonged reflux. | Employ microwave-assisted synthesis or develop catalysts for lower temperature reactions. |
| Esterification | Generation of water as a by-product. | Use of solid acid catalysts that can be filtered off and recycled, simplifying workup. |
This interactive table evaluates established synthetic routes against green chemistry principles and suggests potential improvements.
Green Chemistry Principles in this compound Synthesis
Solvent-Free and Aqueous-Phase Methodologies
The development of greener synthetic protocols has led to investigations into solvent-free and aqueous-phase reaction conditions.
Aqueous-Phase Methodologies: While the direct synthesis of this compound is conventionally performed in organic solvents like acetone, related research shows the utility of aqueous systems. For instance, the synthesis of coordination polymers from its corresponding acid, 5-methoxyisophthalic acid, has been successfully carried out in water, as well as in aqueous methanol or ethanol mixtures under solvothermal conditions. rsc.orgresearchgate.net These approaches suggest the feasibility of adapting the synthesis of the parent ester to greener solvent systems, potentially reducing reliance on volatile organic compounds. The workup for the traditional synthesis itself relies on water as an anti-solvent to precipitate the product. rsc.orgresearchgate.net
Solvent-Free Methodologies: Solvent-free reactions, often conducted by grinding solid reactants together or using microwave irradiation, represent a significant advancement in green chemistry. researchgate.netdergipark.org.tr These techniques can lead to shorter reaction times, higher yields, and simplified purification procedures by eliminating the solvent. ajol.info While specific examples for the solvent-free synthesis of this compound are not extensively documented, the principles of mechanochemistry and microwave-assisted synthesis could be applied to the esterification of 5-methoxyisophthalic acid or the methylation of 5-hydroxyisophthalic acid.
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. polimi.it These benefits include superior control over reaction parameters like temperature and residence time, enhanced safety, and improved scalability and reproducibility. polimi.itlabcluster.com
This technology is highly suitable for optimizing the synthesis of this compound. By precisely controlling stoichiometry and temperature in a flow reactor, side reactions could be minimized and yields improved. researchgate.net The integration of multiple reaction and purification steps into a single, automated cascade is another key advantage, streamlining the production process. polimi.it The use of in-line analytical tools, such as IR spectroscopy, allows for real-time monitoring and optimization of the reaction, reducing waste and development time. labcluster.com
Table 2: Comparison of Batch vs. Flow Synthesis for Esterification
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often limited, can create hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with exothermic reactions and hazardous reagents in large volumes | Inherently safer due to small reaction volumes at any given time |
| Scalability | Challenging, often requires re-optimization | Simpler, achieved by running the system for a longer duration ("scaling out") polimi.it |
| Process Control | Manual or delayed control over parameters | Precise, real-time control of temperature, pressure, and residence time labcluster.com |
| Reproducibility | Can vary between batches | High consistency and reproducibility polimi.it |
Advanced Reaction Conditions and Techniques
Beyond solvent choice and reactor technology, other advanced conditions can be applied to the synthesis of this compound. Microwave-assisted synthesis is a well-established technique for dramatically reducing reaction times, often from hours to minutes. dergipark.org.tr Applying microwave irradiation to the mixture of 5-hydroxyisophthalic acid, dimethyl sulphate, and base could significantly accelerate the formation of the product.
Furthermore, solvothermal methods, which involve heating the reactants in a sealed vessel above the boiling point of the solvent, are used to synthesize coordination polymers from 5-methoxyisophthalic acid at temperatures around 110 °C. rsc.org Such high-temperature, high-pressure conditions could also be explored to drive the esterification reaction to completion more efficiently.
Functionalization Strategies and Derivatization
This compound serves as a versatile building block, and its structure can be modified at either the aromatic ring or the ester groups.
Modification at the Aromatic Ring
The aromatic core of the molecule offers several sites for functionalization.
Modification of the Methoxy (B1213986) Group: The methoxy group can be cleaved to reveal a hydroxyl group. For example, treatment of a similar compound, dimethyl 2-methoxyisophthalate, with boron trichloride (B1173362) (BCl₃) in dichloromethane (B109758) effectively removes the methyl group to yield the corresponding phenol. oup.com This creates a handle for further reactions, such as O-alkylation.
Substitution at the 5-Position: The functionality at the 5-position can be varied by starting the synthesis with a different precursor. For example, using 5-nitroisophthalic acid or 5-chloroisophthalic acid as starting materials leads to Dimethyl 5-nitroisophthalate and Dimethyl 5-chloroisophthalate , respectively. The resulting chloro- or nitro-substituted rings can then undergo further transformations, such as nucleophilic aromatic substitution. vapourtec.com
Ester Group Transformations
The two ester functionalities are key reaction points for derivatization.
Hydrolysis: The ester groups can be readily hydrolyzed to form the corresponding dicarboxylic acid. Refluxing this compound with aqueous potassium hydroxide (B78521) in methanol results in the formation of 5-methoxyisophthalic acid. rsc.org
Selective Mono-hydrolysis: It is possible to selectively hydrolyze only one of the two ester groups. In a patented procedure, treating this compound with a controlled amount of sodium hydroxide at low temperature led to the formation of the mono-acid mono-ester derivative. google.com This selective transformation is valuable for creating asymmetric molecules.
Reduction: The ester groups can be reduced to alcohols. Strong reducing agents like lithium aluminium hydride (LiAlH₄) are capable of converting the ester functionalities into primary alcohols, yielding 5-methoxy-1,3-benzenedimethanol.
Table 3: Summary of Functionalization Reactions
| Reaction Site | Reagent(s) | Product Type |
|---|---|---|
| Ester Groups | Aqueous KOH, heat | Dicarboxylic acid rsc.org |
| Ester Groups | LiAlH₄ | Diol |
| One Ester Group | NaOH (controlled stoichiometry), 0°C | Mono-acid, mono-ester google.com |
| Methoxy Group | BCl₃ | Phenol oup.com |
Preparation of Alkoxyisophthalate Analogues
The synthesis of alkoxyisophthalate analogues is a significant area of research, primarily utilizing dimethyl 5-hydroxyisophthalate as the key starting material. The general strategy involves the O-alkylation of the phenolic hydroxyl group to introduce a variety of alkoxy chains. This modification allows for the fine-tuning of the molecule's physical and chemical properties, making these analogues valuable intermediates in the synthesis of more complex structures such as polymers, porphyrins, and dendrimers. nih.govncl.res.insigmaaldrich.com
A prevalent and effective method for this transformation is the Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group on dimethyl 5-hydroxyisophthalate with a suitable base, followed by nucleophilic substitution with an alkyl halide. nih.gov
Alkylation with Alkyl Halides
A common procedure for preparing simple alkoxyisophthalate analogues involves the reaction of dimethyl 5-hydroxyisophthalate with an alkyl iodide, such as methyl iodide or ethyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like acetonitrile. nih.gov The mixture is typically heated under reflux to drive the reaction to completion. nih.gov For instance, the synthesis of this compound and dimethyl 5-ethoxyisophthalate has been successfully achieved using this method. nih.gov
The reaction proceeds in three main steps:
Deprotonation: The base (potassium carbonate) removes the acidic proton from the hydroxyl group of dimethyl 5-hydroxyisophthalate, forming a phenoxide ion.
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
Product Formation: This nucleophilic substitution results in the formation of an ether linkage, yielding the desired dimethyl 5-alkoxyisophthalate analogue. nih.gov
Detailed research findings for the synthesis of methoxy and ethoxy analogues are presented below.
Table 1: Synthesis of Dimethyl 5-Alkoxyisophthalate Analogues
| Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| This compound | Dimethyl 5-hydroxyisophthalate | Methyl iodide, Potassium carbonate | Acetonitrile | Reflux, overnight | - | nih.gov |
| Dimethyl 5-ethoxyisophthalate | Dimethyl 5-hydroxyisophthalate | Ethyl iodide, Potassium carbonate | Acetonitrile | Reflux | - | nih.gov |
| This compound | 5-hydroxy isophthalic acid | Dimethyl sulphate, Potassium carbonate | Acetone | Reflux, 18 hours | 78% | rsc.org |
This synthetic route is not limited to simple alkyl groups. A general procedure has been established for reacting dimethyl 5-hydroxyisophthalate with various 1,ω-dialkylating agents in the presence of potassium carbonate, expanding the range of accessible alkoxyisophthalate analogues. daneshyari.com This versatility is crucial for creating derivatives used in the synthesis of polyamides and polyesters, where the length and nature of the alkoxy chain can influence the final properties of the polymer, such as solubility and thermal stability. ncl.res.in
Further transformations of these alkoxyisophthalate analogues are common. For example, they can be reduced using agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding 5-alkoxy-1,3-bis(hydroxymethyl)benzene derivatives. nih.gov These diols are, in turn, valuable precursors for other functional molecules. nih.gov
Table 2: Subsequent Reactions of Dimethyl 5-Alkoxyisophthalates
| Product | Starting Material | Reagents | Solvent | Conditions | Reference |
| 5-Methoxy-1,3-bis(hydroxymethyl)benzene | This compound | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Room temperature, overnight | nih.gov |
| 5-Ethoxy-1,3-bis(hydroxymethyl)benzene | Dimethyl 5-ethoxyisophthalate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | - | nih.gov |
Mechanistic Investigations and Reaction Dynamics of Dimethyl 5 Methoxyisophthalate
Detailed Reaction Mechanisms of Syntheses
The primary synthetic route to Dimethyl 5-methoxyisophthalate involves the esterification of 5-methoxyisophthalic acid. A common laboratory-scale synthesis utilizes the reaction of 5-hydroxyisophthalic acid with dimethyl sulfate (B86663) in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like acetone (B3395972). researchgate.net The mixture is typically heated under reflux for an extended period, for instance, 18 hours, to drive the reaction to completion. researchgate.net Following the reaction, the product, this compound, is isolated by pouring the mixture into water and then recrystallized, often from cyclohexane, to achieve a good yield, reported to be around 78%. researchgate.net
The mechanism for this synthesis proceeds through a series of nucleophilic substitution reactions. The base, K2CO3, deprotonates the hydroxyl group of 5-hydroxyisophthalic acid, forming a more nucleophilic phenoxide ion. This phenoxide then attacks one of the methyl groups of dimethyl sulfate in an SN2 reaction, displacing a sulfate group and forming the methoxy (B1213986) ether. Subsequently, the carboxylic acid groups are esterified. In the presence of the base and dimethyl sulfate, the carboxylic acid groups are deprotonated to form carboxylate ions. These carboxylate ions then act as nucleophiles, attacking the methyl groups of dimethyl sulfate to form the methyl esters.
Another synthetic approach is the direct esterification of 5-methoxyisophthalic acid with methanol (B129727), often catalyzed by a strong acid like sulfuric acid. This reaction proceeds via a Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid groups, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the methyl ester. This process occurs for both carboxylic acid groups on the isophthalic acid backbone.
The choice of synthetic route can be influenced by the starting materials available and the desired scale of the reaction. For industrial production, continuous flow reactors may be employed to optimize yield and purity.
Studies on Reactivity and Selectivity
The reactivity of this compound is largely dictated by the interplay of its functional groups: two ester groups and a methoxy group attached to an aromatic ring. These groups influence the electron density of the benzene (B151609) ring and provide sites for various chemical transformations.
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the two ester groups. These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. The methoxy group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, its position relative to the ester groups influences the regioselectivity of such reactions.
An example of nucleophilic substitution is the replacement of a suitable leaving group on the aromatic ring with a nucleophile. wikipedia.org For instance, in the analogous compound, Dimethyl 5-chloroisophthalate, the chlorine atom can be replaced by a methoxy group by reaction with sodium methoxide (B1231860), proceeding through a two-step aromatic substitution mechanism. The rate of such reactions is enhanced by the presence of the electron-withdrawing ester groups. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, characteristic of a second-order reaction. rammohancollege.ac.in
The general mechanism for nucleophilic substitution on an aromatic ring involves the attack of the nucleophile to form a resonance-stabilized carbanion intermediate, followed by the departure of the leaving group to restore aromaticity. wikipedia.org The stability of the intermediate is a key factor in determining the reaction rate.
The ester groups of this compound are susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester groups to primary alcohols, yielding (5-methoxy-1,3-phenylene)dimethanol. Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and may also be used for this transformation, though potentially requiring more forcing conditions.
The reduction mechanism with LiAlH4 involves the nucleophilic attack of a hydride ion (H-) from the AlH4- complex onto the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of hydride to form a primary alcohol upon workup.
The selectivity of the reduction can be a factor if other reducible functional groups are present in the molecule. However, in this compound, the primary sites for reduction are the ester functionalities.
Kinetic Studies and Reaction Rate Analysis
The study of reaction kinetics provides valuable insights into the mechanisms of reactions involving this compound. Kinetic studies involve measuring reaction rates under various conditions, such as changing concentrations of reactants, temperature, and the presence of catalysts. scribd.commt.com
The rate of a chemical reaction is often expressed by a rate law, which is an experimentally determined equation that relates the reaction rate to the concentrations of the reactants. mt.com For instance, a second-order reaction, such as some nucleophilic substitution reactions, has a rate that is proportional to the concentration of two reactants. rammohancollege.ac.in
For the synthesis of this compound via esterification, the reaction rate can be influenced by several factors. In the acid-catalyzed esterification of 5-methoxyisophthalic acid with methanol, the rate is dependent on the concentrations of the carboxylic acid, methanol, and the acid catalyst. The temperature also plays a crucial role; increasing the temperature generally increases the reaction rate. cetjournal.it
Kinetic data can be obtained by monitoring the change in concentration of a reactant or product over time, often using spectroscopic techniques. mt.com This data can then be used to determine the rate constant (k) and the order of the reaction with respect to each reactant. mt.com For example, in a study of methanol dehydration to form dimethyl ether, the reaction rate constant, activation energy, and collision factor were determined from experimental data. cetjournal.it
The Arrhenius equation is often used to describe the temperature dependence of the rate constant. mdpi.com Kinetic modeling can also be employed to simulate complex reaction pathways and gain a deeper understanding of the reaction mechanism. mt.com
Influence of Catalysis on Reaction Pathways
Catalysis plays a significant role in directing the synthesis and subsequent reactions of this compound, often enhancing reaction rates and improving selectivity. mdpi.comhidenanalytical.com
In the synthesis of this compound via the esterification of 5-methoxyisophthalic acid with methanol, a strong acid catalyst like sulfuric acid is typically used. The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol. This lowers the activation energy of the reaction, allowing it to proceed at a faster rate.
In reactions involving this compound, catalysts can be used to favor specific reaction pathways. mdpi.com For instance, in the context of multicomponent reactions, a catalyst can select for a particular reaction route, avoiding the formation of byproducts that might occur in an uncatalyzed reaction. mdpi.com The choice of catalyst can be critical; for example, in the synthesis of pyridine-3,5-dicarbonitriles, the combination of a specific base catalyst and solvent was found to be essential for the desired product formation. mdpi.com
Heterogeneous catalysts, such as zeolites, can also be employed. These solid-state catalysts offer advantages in terms of separation and reusability. iupac.orgrsc.org For example, alkali metal-exchanged Y and X faujasites have been shown to be highly selective catalysts for the mono-N-methylation of aromatic amines using dimethyl carbonate, a reaction that shares mechanistic similarities with the methylation steps in the synthesis of this compound. iupac.org The structure of the zeolite can influence the selectivity by creating a specific microenvironment for the reaction to occur. iupac.org
The interaction between the catalyst and the reactants can be complex. In some cases, the catalyst may activate one of the reactants, making it more susceptible to attack by the other. In other cases, the catalyst may bring the reactants together in a specific orientation that favors the desired reaction. Understanding the role of the catalyst is crucial for optimizing reaction conditions and achieving high yields of the desired product.
Advanced Spectroscopic and Structural Characterization of Dimethyl 5 Methoxyisophthalate and Its Assemblies
X-ray Crystallography and Solid-State Structural Analysis
Supramolecular Interactions in Crystal Structures:As the crystal structure has not been determined, an analysis of its specific supramolecular interactions, such as hydrogen bonding or π-π stacking patterns, cannot be conducted.
Until such experimental data is published in peer-reviewed scientific literature, a detailed and accurate article on the advanced spectroscopic and structural characterization of Dimethyl 5-methoxyisophthalate cannot be written.
Polymorphism and Crystallographic Variations
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial for understanding the physical properties of a compound. However, a thorough review of published scientific literature reveals a lack of specific studies focused on the polymorphism of this compound.
Similarly, while crystallographic data for several related substituted dimethyl isophthalate (B1238265) compounds are available, detailed single-crystal X-ray diffraction data for this compound is not readily found in publicly accessible crystallographic databases. For comparison, studies on derivatives such as dimethyl 5-iodoisophthalate show that the substituent at the C5 position significantly influences the molecular conformation and crystal packing. In the iodo-derivative, the methyl carboxylate groups are twisted relative to the benzene (B151609) ring, leading to a three-dimensional supramolecular network stabilized by various intermolecular interactions. Current time information in San Francisco, CA, US. In contrast, the molecular framework of dimethyl 5-ethynylisophthalate is perfectly planar. Current time information in San Francisco, CA, US. The parent compound, dimethyl isophthalate, crystallizes with two different conformations in its asymmetric unit, participating in distinct non-covalent bonding patterns.
Without specific crystallographic data for this compound, it is hypothesized that its crystal structure would be influenced by the interplay of hydrogen bonding involving the methoxy (B1213986) and ester oxygen atoms, as well as potential π–π stacking interactions of the aromatic rings. The precise molecular conformation, including the planarity of the ester groups relative to the benzene ring, would require experimental determination via single-crystal X-ray diffraction.
Table 1: Hypothetical Crystallographic Parameters (Pending Experimental Data)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic (Common for similar compounds) |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Molecules per unit cell (Z) | To be determined |
Advanced Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides invaluable information about the functional groups present in a molecule. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its molecular structure and data from analogous compounds like dimethyl isophthalate.
The key functional groups in this compound are the aromatic ring, the two methyl ester groups (-COOCH₃), and the methoxy ether group (-OCH₃). Each of these will give rise to characteristic vibrational bands.
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl groups of the esters and ether will exhibit symmetric and asymmetric stretching vibrations in the 2995-2850 cm⁻¹ range.
Carbonyl (C=O) Stretching: The ester carbonyl groups are expected to produce a very strong and characteristic band in the FTIR spectrum, typically around 1730-1715 cm⁻¹. This is one of the most readily identifiable peaks for this molecule.
Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.
C-O Stretching: The molecule contains two types of C-O bonds: the C-O-C stretch of the ester and the Ar-O-C stretch of the ether. These are expected in the 1300-1000 cm⁻¹ region. Asymmetric and symmetric C-O-C stretching of the ester would likely appear around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.
Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring are expected in the 900-675 cm⁻¹ region, and their exact position can give clues about the substitution pattern.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3080 | C-H stretch | Aromatic Ring |
| ~2960, ~2850 | C-H stretch (asymmetric, symmetric) | -CH₃ (Ester & Ether) |
| ~1725 | C=O stretch | Ester Carbonyl |
| ~1600, ~1580, ~1450 | C=C stretch | Aromatic Ring |
| ~1440 | C-H bend (asymmetric) | -CH₃ |
| ~1250 | C-O stretch (asymmetric) | Ester & Ether |
| ~1100 | C-O stretch (symmetric) | Ester |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of a compound through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂O₅, giving it a monoisotopic mass of approximately 224.07 g/mol .
Upon electron ionization (EI), the molecule would form a molecular ion (M⁺•) with an m/z value corresponding to its molecular weight. The fragmentation of this ion would be dictated by the stability of the resulting fragments. For isophthalate esters, common fragmentation pathways include the loss of a methoxyl radical (•OCH₃) and the loss of formaldehyde (B43269) (CH₂O). umons.ac.be The presence of the additional methoxy group on the aromatic ring introduces other potential fragmentation routes.
Predicted key fragmentation pathways include:
Loss of a methoxyl radical from an ester group: This is often a primary fragmentation step for methyl esters, leading to a stable acylium ion.
[M]⁺• → [M - •OCH₃]⁺ (m/z 193)
Loss of a methyl radical from the ether group: Cleavage of the ether methyl group can also occur.
[M]⁺• → [M - •CH₃]⁺ (m/z 209)
Loss of formaldehyde: A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule from an ester group. umons.ac.be
[M]⁺• → [M - CH₂O]⁺• (m/z 194)
Further Fragmentation: The primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ion.
[M - •OCH₃]⁺ → [M - •OCH₃ - CO]⁺ (m/z 165)
Theoretical predictions of the collision cross section (CCS) for different adducts of this compound have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu For example, the predicted CCS for the protonated molecule [M+H]⁺ is 144.5 Ų. uni.lu
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Ion Formula | Identity/Origin |
|---|---|---|
| 224 | [C₁₁H₁₂O₅]⁺• | Molecular Ion (M⁺•) |
| 209 | [C₁₀H₉O₅]⁺ | Loss of •CH₃ from ether |
| 193 | [C₁₀H₉O₄]⁺ | Loss of •OCH₃ from ester |
| 165 | [C₉H₉O₃]⁺ | Loss of CO from m/z 193 |
Other Advanced Characterization Techniques (e.g., XPS, TEM, SAXS)
While techniques like X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Small-Angle X-ray Scattering (SAXS) are powerful analytical tools, there is no specific research available in the scientific literature detailing their application to the standalone small molecule this compound. These techniques are typically employed for the analysis of materials, surfaces, and assemblies.
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique could be used to determine the elemental composition and chemical bonding states of the compound if it were, for example, deposited as a thin film on a substrate. It would provide distinct binding energy peaks for C 1s and O 1s, with chemical shifts indicating the different environments of the carbon and oxygen atoms (e.g., C-C in the ring, C=O in the ester, C-O in the ester and ether).
Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology and structure of materials at the nanoscale. For a small molecule like this compound, TEM would be relevant only if the molecule was used to form larger structures, such as self-assembled monolayers, nanoparticles, or specific crystal habits, allowing for the direct imaging of their size, shape, and lattice fringes.
Small-Angle X-ray Scattering (SAXS): SAXS is used to probe structural features on a length scale from nanometers to micrometers. It would be a relevant technique for studying the aggregation or self-assembly of this compound in solution or in a solid-state mixture, such as in a polymer blend or a liquid crystal phase. It could provide information on the size, shape, and spacing of any ordered domains that might form.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dimethyl 5-iodoisophthalate |
| Dimethyl 5-ethynylisophthalate |
Computational Chemistry and Theoretical Modeling of Dimethyl 5 Methoxyisophthalate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. DFT methods are used to calculate molecular properties such as energies, electron densities, and vibrational frequencies.
Electronic structure analysis provides fundamental information about the distribution of electrons within a molecule, which governs its chemical behavior. Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.
To illustrate, a DFT study on a related compound, isophthalic acid, revealed significant insights into its electronic structure through HOMO-LUMO and NBO analyses. researchgate.net
Illustrative Electronic Properties of Isophthalic Acid (Calculated via DFT)
| Property | Calculated Value | Significance |
| HOMO Energy | -8.0 eV | Indicates the energy of the highest energy electrons and relates to the ionization potential. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy available state for an electron and relates to electron affinity. |
| HOMO-LUMO Gap | 6.5 eV | A larger gap suggests higher stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
The three-dimensional structure of a molecule is not static; various conformations can exist due to the rotation around single bonds. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.
For Dimethyl 5-methoxyisophthalate, key rotational degrees of freedom include the rotation of the two methoxycarbonyl groups and the methoxy (B1213986) group relative to the benzene (B151609) ring. A PES scan would reveal the most stable arrangement of these functional groups and the energy barriers for rotation. For instance, studies on the rotational barrier in anisole (B1667542) (a simpler molecule with a methoxy group on a benzene ring) have been performed using both ab initio and DFT methods to understand the energetics of the methoxy group rotation. ibm.com The planarity or non-planarity of the ester groups relative to the aromatic ring is a common feature investigated in isophthalate (B1238265) derivatives. figshare.com
Illustrative Rotational Energy Barriers for Anisole
| Rotation Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | 0.0 | Planar (most stable) |
| 90° | ~2.5 | Perpendicular (transition state for rotation) |
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
Vibrational Spectroscopy: DFT can accurately calculate the vibrational frequencies corresponding to the normal modes of a molecule. These calculated frequencies are invaluable for interpreting experimental Infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational bands to specific molecular motions can be achieved. researchgate.net
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical prediction of ¹H and ¹³C NMR chemical shifts can help in the structural elucidation of complex molecules by confirming the assignment of experimental resonances. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the absorption maxima (λmax) and can help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions. mdpi.comresearchgate.net
Illustrative Predicted Spectroscopic Data for Isophthalic Acid
| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |
| FT-IR | C=O stretching frequency at ~1700 cm⁻¹ | Corresponds to the strong absorption band for the carboxylic acid carbonyl group. researchgate.net |
| ¹H NMR | Aromatic protons at ~7.5-8.5 ppm; Carboxylic proton > 10 ppm | Aids in assigning the peaks in the experimental spectrum recorded in a suitable solvent. researchgate.net |
| UV-Vis (TD-DFT) | λmax around 280-290 nm | Correlates with the electronic transitions within the aromatic ring and carbonyl groups. researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide a detailed picture of the system's dynamic behavior.
MD simulations can provide valuable information on the rotational dynamics of molecules in the condensed phase. Unlike the gas-phase calculations typically performed with DFT, MD simulations can explicitly include solvent molecules, allowing for the study of how the environment affects molecular motion.
For this compound, an MD simulation in a solvent like water or methanol (B129727) could be used to study the rotational correlation times of the entire molecule and the internal rotational dynamics of the methoxy and ester functional groups. The rotational correlation time is a measure of how quickly a molecule reorients itself. Studies on the rotational diffusion of molecules like benzene in the liquid phase have shown how MD simulations can distinguish between different modes of rotation, such as spinning about an axis versus tumbling. nih.govacs.org An MD study of anisole in the liquid phase has also been conducted to assess the effect of the solvent on the dihedral angle population of the methoxy group. ibm.com These types of studies would reveal how intermolecular interactions in the liquid state influence the conformational preferences and flexibility of this compound. ibm.com
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. The fundamental principle of QSAR is that the structural features of a molecule, such as its size, shape, and electronic properties, determine its activity. By quantifying these structural features using molecular descriptors, QSAR models can be developed to predict the activity of new, untested compounds.
While no specific QSAR studies have been published for this compound, a hypothetical QSAR study could be envisioned to explore its potential biological activities or optimize its properties for a particular application. Such a study would typically involve the following steps:
Data Set Selection: A series of isophthalate analogs would be synthesized, with systematic variations in the substituents on the aromatic ring and the ester groups. The biological activity of interest, for instance, inhibition of a specific enzyme or receptor binding affinity, would be experimentally measured for all compounds in the series.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity indices, etc.
3D descriptors: Molecular shape, volume, and surface area.
Quantum chemical descriptors: HOMO/LUMO energies, Mulliken charges, etc.
Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the measured biological activity. The predictive power of the model would be rigorously validated using techniques like cross-validation and an external test set of compounds not used in the model development.
A hypothetical QSAR model for a series of this compound analogs could be represented by the following equation:
Biological Activity (log 1/C) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant
Where 'C' is the concentration of the compound required to produce a defined biological effect, and 'a', 'b', and 'c' are the coefficients determined by the regression analysis.
The insights gained from such a QSAR model could guide the synthesis of new this compound derivatives with enhanced activity.
Hypothetical Data for a QSAR Study of this compound Analogs
| Compound | LogP | Molecular Weight | HOMO Energy (eV) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| This compound | 1.85 | 210.19 | -6.2 | 15.2 |
| Analog 1 | 2.15 | 224.22 | -6.5 | 10.8 |
| Analog 2 | 1.55 | 196.16 | -6.1 | 25.4 |
| Analog 3 | 2.50 | 238.25 | -6.8 | 5.7 |
Machine Learning Applications in this compound Research
Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in chemical research, offering more sophisticated and predictive models compared to traditional QSAR approaches. ML algorithms can learn complex, non-linear relationships within large datasets and have been successfully applied to predict molecular properties, reaction outcomes, and to design novel molecules.
In the context of this compound, machine learning could be employed in several hypothetical research scenarios:
Property Prediction: A machine learning model, such as a neural network or a random forest, could be trained on a large database of known esters to predict various physicochemical properties of this compound, such as its solubility, melting point, or toxicity, with a high degree of accuracy. This would require a curated dataset of molecules with their experimentally determined properties.
Synthesis Optimization: ML algorithms can be used to optimize the synthesis of this compound. By analyzing a dataset of reaction conditions (e.g., temperature, catalyst, solvent) and corresponding yields, an ML model could predict the optimal conditions to maximize the yield and purity of the final product.
Generative Models for Novel Analogs: Advanced machine learning techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), could be used to design novel isophthalate derivatives with desired properties. By learning the underlying patterns in a library of known active compounds, these models can generate new molecular structures that are likely to possess the desired biological activity.
The application of machine learning in the study of this compound, while currently theoretical, holds significant promise for accelerating the discovery and development of new materials and molecules based on this chemical scaffold.
Hypothetical Application of Machine Learning for Predicting Solubility
| Compound | Molecular Descriptors (Vector) | Experimental Solubility (g/L) | Predicted Solubility (g/L) |
|---|---|---|---|
| This compound | [Descriptor1, Descriptor2, ...] | 0.5 | 0.55 |
| Related Ester 1 | [Descriptor1, Descriptor2, ...] | 1.2 | 1.15 |
| Related Ester 2 | [Descriptor1, Descriptor2, ...] | 0.2 | 0.23 |
| Related Ester 3 | [Descriptor1, Descriptor2, ...] | 2.5 | 2.45 |
Applications and Advanced Materials Science of Dimethyl 5 Methoxyisophthalate
Role as a Monomer in Polymer Chemistry
Dimethyl 5-methoxyisophthalate, and its corresponding derivative 5-methoxyisophthalic acid, serve as crucial monomers in the synthesis of advanced polymers. The incorporation of the methoxy (B1213986) group onto the isophthalate (B1238265) backbone significantly influences the properties of the resulting macromolecules. This substitution can disrupt the regularity and close packing of polymer chains, a concept known as internal plasticization. This structural modification is instrumental in enhancing the processability and solubility of high-performance polymers, which are often limited by their rigidity and poor solubility in common organic solvents.
Synthesis of Polyesters
In polyester (B1180765) synthesis, derivatives of this compound, such as 5-alkoxyisophthaloyl dichlorides, are employed to create polymers with improved characteristics. High molecular weight polyesters can be synthesized through methods like interfacial polycondensation, reacting these specialized monomers with various aromatic diols. The resulting polyesters often exhibit enhanced solubility in solvents like chloroform (B151607) and can be cast into tough, transparent, and flexible films. The presence of the alkoxy side chain effectively increases the free volume within the polymer matrix, lowering the glass transition temperature and improving processability without completely compromising thermal stability.
Table 1: Examples of Polyesters Synthesized from this compound Derivatives This table is interactive. Click on the headers to sort.
| Diacid Derivative | Diol Monomer | Polymerization Method | Key Properties of Resulting Polyester |
|---|---|---|---|
| 5-Alkoxyisophthaloyl dichlorides | Bisphenol A (BPA) | Interfacial Polycondensation | High molecular weight, good solubility, tough and flexible film-forming capability |
| 5-Alkoxyisophthaloyl dichlorides | Hexafluorobisphenol A (HFBPA) | Interfacial Polycondensation | Tough, transparent films, enhanced processability |
Synthesis of Polyamides and Polyimides
The challenge with many aromatic polyamides and polyimides is their high rigidity and poor solubility, which makes them difficult to process. Incorporating the 5-methoxyisophthalate moiety is a strategic approach to overcome these limitations. When 5-alkoxyisophthalic acids are reacted with aromatic diamines, they produce polyamides with significantly improved solubility in organic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). nih.gov This enhanced solubility allows for the casting of tough, transparent, and flexible films from solution. nih.gov
Similarly, in polyimide synthesis, which typically involves the reaction of a dianhydride and a diamine, derivatives of 5-methoxyisophthalate can be used to synthesize specialized diisocyanates. nih.gov These monomers are then used to create polyimides and poly(amide-imide)s with pendent flexible alkoxy groups. nih.gov These modifications successfully improve the solubility and processing characteristics of the final polymers, albeit with some compromise in their ultimate thermal stability. nih.gov
Development of Specialty Polymers with Tunable Properties
The use of this compound as a monomer is a key strategy in the development of specialty polymers where specific properties can be fine-tuned. The length of the alkoxy side chain derived from the methoxy group can be varied to systematically alter polymer characteristics. nih.gov Longer side chains generally lead to greater disruption of chain packing, resulting in:
Enhanced Solubility: Increased solubility in a wider range of organic solvents. nih.gov
Improved Processability: Lower glass transition temperatures (Tg) and melt viscosities, making the polymers easier to process. nih.gov
Modified Morphology: The presence of long pendent chains can lead to the formation of layered structures, as observed through wide-angle X-ray diffraction analysis in some polyimides. nih.gov
This ability to tailor properties allows for the design of high-performance polymers for specific applications where a balance between thermal stability, processability, and mechanical strength is required.
Utility in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Beyond polymer chemistry, the hydrolyzed form of this compound, 5-methoxyisophthalic acid (H₂mia), has emerged as a highly versatile organic linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). nih.govnih.gov MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures with high porosity and surface area.
Ligand Design and Coordination Chemistry
5-methoxyisophthalic acid is an excellent candidate for ligand design in MOF synthesis due to several key features. nih.gov The two carboxylate groups can be fully or partially deprotonated, offering a variety of coordination modes to connect with metal centers. The methoxy group adds functionality without interfering with the primary coordination sites, potentially influencing the framework's properties.
The coordination chemistry of the 5-methoxyisophthalate (mia²⁻) ligand is rich and varied. It can act as a linker connecting two, three, or more metal centers. nih.gov Its carboxylate groups can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bridging bidentate fashions. nih.govresearchgate.net This flexibility allows it to form stable complexes with a wide range of transition metals, including copper, manganese, cobalt, zinc, and cadmium. nih.govnih.gov The choice of metal ion, in turn, plays a crucial role in dictating the final structure of the resulting coordination polymer. nih.gov
Structural Diversity of MOF Architectures
The use of 5-methoxyisophthalic acid as a primary linker, often in conjunction with auxiliary ligands (such as bipyridine or phenanthroline derivatives), leads to a remarkable diversity of MOF architectures. nih.gov Researchers have successfully synthesized a wide array of structures under hydrothermal conditions by varying the metal salt and co-ligands. nih.gov
The resulting frameworks span the full range of dimensionalities:
0D (Discrete Molecules): Dinuclear metal complexes where two metal centers are bridged by mia²⁻ ligands. nih.gov
1D (Chains and Ladders): Linear chains or more complex ladder-like structures are formed by the propagation of metal-ligand connections in one dimension. nih.govresearchgate.net
2D (Sheets): Layered networks where the metal ions and ligands assemble into two-dimensional sheets. nih.gov
3D (Frameworks): Complex three-dimensional frameworks with interconnected channels and pores. researchgate.net
This structural variety is a direct consequence of the ligand's conformational flexibility and multiple coordination modes, combined with the geometric preferences of the metal ions and the influence of auxiliary ligands. nih.gov This tunability is a cornerstone of MOF design, enabling the creation of materials with tailored properties for potential applications in catalysis, gas storage, and separation.
Table 2: Structural Diversity of Coordination Polymers with 5-Methoxyisophthalate (mia²⁻) Ligand This table is interactive. Click on the headers to sort.
| Metal Ion | Auxiliary Ligand | Resulting Dimensionality | Structural Description | Reference |
|---|---|---|---|---|
| Copper (II) | 1,10-phenanthroline (phen) | 0D | Discrete dinuclear molecule [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂] | nih.gov |
| Manganese (II) | 1,10-phenanthroline (phen) | 1D | 1D coordination polymer [Mn(μ₃-mia)(phen)]n | nih.gov |
| Cobalt (II) | 2,2′-bipyridine (2,2′-bipy) | 1D | 1D coordination polymer [Co(μ₂-mia)(2,2′-bipy)(H₂O)]n | nih.gov |
| Cobalt (II) | Pyridine (py) | 1D | 1D ladder-like chain [Co(μ₃-mia)(py)₂]n | nih.gov |
| Cobalt (II) | 4,4′-bipyridine (4,4′-bipy) | 2D | 2D sheet coordination polymer [Co(μ₃-mia)(μ₂-4,4′-bipy)]n | nih.gov |
Functionalization of MOFs via 5-Methoxyisophthalate Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs, such as their pore size, surface area, and chemical environment, can be precisely tuned by carefully selecting these components. The 5-methoxyisophthalate moiety, derived from this compound, has proven to be a valuable organic linker for creating functional MOFs. nih.gov The methoxy group (-OCH3) appended to the isophthalate backbone allows for the introduction of specific functionalities into the MOF structure, influencing its final properties and potential applications.
The synthesis of these materials typically involves hydrothermal reactions, where the metal salt and the 5-methoxyisophthalic acid (H2mia) linker are heated in a solvent. nih.gov The coordination of the carboxylate groups of the linker with the metal centers dictates the resulting framework's topology and dimensionality. The methoxy group can influence the electronic properties of the linker and participate in intermolecular interactions within the framework, affecting the material's stability and guest-molecule interactions.
Research has demonstrated the assembly of various metal-organic architectures using the 5-methoxyisophthalate linker with different metal ions, including copper (Cu), cobalt (Co), and cadmium (Cd). nih.gov The resulting structures showcase significant diversity, ranging from discrete dinuclear complexes to one-dimensional (1D) chains and two-dimensional (2D) networks. nih.gov The specific structure obtained is influenced by the coordination preference of the metal ion and the presence of auxiliary ligands. nih.gov
For instance, in a copper-based system, the 5-methoxyisophthalate linker can connect copper(II) centers to form discrete molecular units. nih.gov With cobalt(II), the same linker can lead to the formation of 2D networks with complex topologies. nih.gov In a cadmium(II)-based structure, the linker can generate 1D metal-organic chains. nih.gov This structural versatility highlights the utility of the 5-methoxyisophthalate linker in designing MOFs with varied architectures.
| Metal Ion | Resulting Structure | Dimensionality | Key Structural Feature |
|---|---|---|---|
| Copper (Cu) | [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | 0D (Dinuclear Unit) | Discrete dinuclear structure with a Cu⋯Cu distance of 8.240(3) Å. |
| Cobalt (Co) | {[Co₂(μ₃-mia)₂(μ₂-4,4′-bipy)(H₂O)₂]·2H₂O}n | 2D | 2D network built from 5-linked Co atoms, 3-linked μ₃-mia²⁻ nodes, and 2-linked μ₂-4,4′-bipy nodes. |
| Cadmium (Cd) | [Cd(μ₂-mia)(py)(H₂O)₂]n·nH₂O | 1D | 1D metal-organic chain with a distorted octahedral {CdNO₅} environment. |
Precursor in Organic Synthesis (e.g., Xanthone (B1684191) Carboxylic Acids, Nucleosidic Inhibitors)
This compound is a valuable precursor in organic synthesis due to its reactive functional groups: two ester groups and a methoxy group attached to an aromatic ring. These features allow it to serve as a foundational building block for the construction of more complex molecules. The ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups, while the aromatic ring can undergo various substitution reactions.
While specific, documented synthetic routes starting from this compound to produce xanthone carboxylic acids or nucleosidic inhibitors are not prominently featured in available literature, the general utility of substituted isophthalates in constructing complex heterocyclic systems is well-established. The synthesis of xanthones, for example, often involves methods like the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.govsemanticscholar.org An appropriately substituted isophthalate derivative could potentially be elaborated into one of the requisite precursors for these reactions.
Similarly, the synthesis of nucleoside analogues involves complex, multi-step sequences to construct and modify the sugar and nucleobase moieties. rsc.orgmdpi.comnih.gov While a direct application of this compound was not identified, its role as a versatile aromatic building block suggests potential for its incorporation into novel, non-canonical nucleobase structures or related heterocyclic systems.
Emerging Applications in Materials Science
The application of this compound extends into emerging areas of materials science, particularly in the development of high-performance polymers for specialized applications like membrane technology.
Membrane Technology
In the field of membrane technology, the chemical structure of the polymer used to fabricate the membrane is critical in determining its separation performance, including its permeability, selectivity, and durability. Functionalized aromatic dicarboxylic acids, such as derivatives of isophthalic acid, are important monomers in the synthesis of polymers like polyamides, which are commonly used for nanofiltration and reverse osmosis membranes.
The incorporation of functional groups onto the monomer backbone can significantly enhance membrane properties. For instance, the introduction of a sulfonate group, as seen in 5-sulfoisophthalic acid sodium (SSIPA), a compound structurally related to 5-methoxyisophthalic acid, has been shown to produce polyamide nanofiltration membranes with superior performance. researchgate.net These membranes, prepared through interfacial polymerization, exhibit enhanced hydrophilicity, higher water flux, and excellent antifouling capabilities, making them suitable for water desalination and the separation of organic molecules. researchgate.net
The principle behind this enhancement is the modification of the polymer's physical and chemical properties. The functional group can influence the polymer chain packing, creating a more open structure that allows for higher water permeability. It can also increase the surface's hydrophilicity and charge, which helps to repel foulants and improve long-term stability. researchgate.net
By analogy, this compound, after hydrolysis to 5-methoxyisophthalic acid, can be used as a monomer in the synthesis of polyesters or polyamides. The methoxy group, being polar, is expected to influence the resulting polymer's properties in a manner that could be beneficial for membrane applications. It could enhance the polymer's affinity for certain molecules, alter its solubility characteristics, and affect the morphology of the resulting membrane, thereby tuning its separation characteristics for specific tasks such as gas separation or liquid filtration. The use of such functionalized monomers represents a key strategy in the design of next-generation membrane materials with tailored performance.
Environmental Considerations and Sustainability in Dimethyl 5 Methoxyisophthalate Production
Life Cycle Assessment of Synthetic Routes
The main stages and their likely environmental hotspots in the life cycle of Dimethyl 5-methoxyisophthalate production are:
Manufacturing Process: The esterification reaction itself, including the energy required for heating, stirring, and separation/purification steps, is a major consumer of energy. The use of solvents and catalysts also contributes to the environmental profile. For instance, LCA studies on similar methyl ester production have identified steam and electricity as major impact contributors. researchgate.net
Transportation: The transportation of raw materials to the production facility and the distribution of the final product to customers contribute to greenhouse gas emissions.
End-of-Life: The final fate of this compound and any products it is used in will determine its end-of-life impact. Promoting recycling and biodegradation of the final products can significantly improve the sustainability profile.
An illustrative breakdown of the potential environmental impacts, based on analogous processes, is presented in the table below.
Interactive Data Table: Estimated Environmental Impact Hotspots in this compound Production
| Life Cycle Stage | Key Contributors to Environmental Impact | Potential Mitigation Strategies |
| Raw Material Acquisition | Fossil-fuel-based methanol (B129727) production; Synthesis of 5-methoxyisophthalic acid. | Utilization of bio-methanol; Development of greener synthetic routes for the acid precursor. |
| Manufacturing | Energy consumption (steam and electricity) for heating and separation; Use of solvents and catalysts. | Process intensification; Use of renewable energy sources; Catalyst recycling; Solvent recovery and reuse. unitopchemicals.comdistil.market |
| Transportation | Fuel consumption for logistics. | Optimization of supply chains; Use of more fuel-efficient transportation. |
| End-of-Life | Landfilling or incineration of products containing the compound. | Design for recyclability or biodegradability of end products. |
Waste Minimization and By-product Utilization
In the context of specialty chemical manufacturing, waste minimization and the effective utilization of by-products are crucial for both environmental stewardship and economic viability. The principles of green chemistry provide a framework for achieving these goals in the production of this compound. acs.org
Key Strategies for Waste Minimization:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing the generation of waste. acs.org
Catalyst Selection: The use of highly selective and reusable catalysts can minimize the formation of unwanted by-products and reduce waste from spent catalysts. solubilityofthings.com
Solvent Management: Where possible, the use of solvents should be minimized or replaced with greener alternatives. When solvents are necessary, implementing efficient recovery and recycling systems is essential to reduce waste and emissions. unitopchemicals.compurkh.com
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can improve the yield of the desired product and reduce the formation of impurities. purkh.com
By-product Utilization:
The primary by-product of the esterification reaction is water. While not hazardous, its removal is energy-intensive. Any other side reactions could lead to the formation of other organic by-products. A thorough analysis of the waste streams is the first step toward identifying potential valorization opportunities. For instance, some organic by-products could potentially be used as a raw material for other chemical processes, creating a circular economy approach. whiterose.ac.uk
Interactive Data Table: Waste Minimization and By-product Utilization Strategies
| Strategy | Description | Application in this compound Production |
| Catalyst Recycling | Recovering and reusing the catalyst from the reaction mixture. | Implementing a process to separate and regenerate the acid catalyst used in the esterification. |
| Solvent Recovery | Distilling and purifying used solvents for reuse in the process. | A closed-loop system for methanol recovery can significantly reduce waste and raw material consumption. |
| By-product Valorization | Finding applications for the by-products generated. | Investigating potential uses for any organic impurities formed, for example, as fuel or as a starting material for other syntheses. whiterose.ac.uk |
| Process Intensification | Using technologies that lead to smaller, cleaner, and more energy-efficient processes. | Employing continuous flow reactors could reduce reaction times and improve selectivity, thereby minimizing by-product formation. purkh.com |
Energy Efficiency in Production Processes
The production of specialty chemicals is often an energy-intensive endeavor, with significant energy consumption associated with heating, cooling, stirring, and separation processes. purkh.com Improving energy efficiency is a key lever for reducing both operational costs and the carbon footprint of this compound production.
Key Areas for Energy Efficiency Improvement:
Heat Integration: In a typical batch chemical process, there are often opportunities to use the heat from an exothermic step or a cooling stream to preheat a reactor feed. This practice, known as heat integration, can lead to substantial energy savings. purkh.com
Process Intensification: As mentioned earlier, shifting from traditional batch reactors to continuous flow systems can offer significant energy efficiency gains. Continuous processes often have better heat and mass transfer, leading to shorter reaction times and lower energy requirements. purkh.compurkh.com
Efficient Separation Techniques: The separation and purification of the final product, often involving distillation, is a major energy consumer. Exploring alternative separation methods like membrane filtration or crystallization could offer more energy-efficient routes.
Equipment and Utility Management: Regular maintenance of equipment, such as heat exchangers and pumps, ensures they operate at peak efficiency. Additionally, optimizing the operation of utility systems, like steam boilers, can lead to significant energy savings. Managing batch operations to take advantage of available heat can also reduce energy consumption. chemicalprocessing.com
Interactive Data Table: Energy Efficiency Improvement Measures
| Area of Improvement | Specific Action | Expected Benefit |
| Heat Management | Implement a heat exchanger network to recover and reuse waste heat. | Reduced steam consumption for heating reactor vessels. deskera.com |
| Reaction Technology | Transition from batch to continuous flow reactors. | Lower energy input due to improved heat transfer and shorter reaction times. purkh.com |
| Separation Processes | Evaluate and implement more energy-efficient purification techniques. | Reduced energy consumption compared to traditional distillation. |
| Operational Practices | Optimize batch scheduling to minimize equipment heat-up and cool-down cycles. | Reduced idle energy consumption and overall energy per batch. chemicalprocessing.com |
Future Directions and Research Challenges in Dimethyl 5 Methoxyisophthalate Chemistry
Development of Highly Efficient and Selective Synthetic Methodologies
The classical synthesis of Dimethyl 5-methoxyisophthalate typically involves the Fischer-Speier esterification of 5-methoxyisophthalic acid with methanol (B129727), catalyzed by a strong acid like sulfuric acid. While effective, this method presents challenges common to traditional esterification, including the use of corrosive acids, high energy input, and the need for excess reagents to drive the equilibrium. Future research is directed towards overcoming these limitations by developing more efficient, selective, and sustainable synthetic protocols.
Key research challenges and future directions include:
Advanced Catalysis: The exploration of novel catalysts is a primary focus. This includes the development of solid acid catalysts, such as zeolites, which have demonstrated high efficiency and recyclability in the esterification of other aromatic acids like terephthalic acid. mdpi.com Such catalysts offer advantages like easier separation, reduced corrosion, and potential for continuous flow processes.
Green Chemistry Approaches: Integrating principles of green chemistry is crucial. This involves exploring alternative, less hazardous solvents, developing solvent-free reaction conditions, and utilizing energy-efficient methods like microwave or ultrasound irradiation to accelerate the reaction.
Process Intensification: The use of techniques like flow chemistry could offer significant advantages. Continuous flow reactors can provide better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.
Selective Synthesis: For derivatives of this compound, achieving high selectivity remains a challenge. Future methodologies will need to focus on directing functionalization to specific positions on the aromatic ring, potentially through the use of advanced directing groups or highly selective catalytic systems.
| Synthetic Method | Catalyst Type | Key Advantages | Research Focus |
| Fischer-Speier Esterification | Strong mineral acids (e.g., H₂SO₄) | Well-established, simple | Improving sustainability, reducing waste |
| Solid Acid Catalysis | Zeolites, ion-exchange resins | Recyclable, non-corrosive, suitable for flow chemistry | Catalyst design, optimizing reaction conditions mdpi.com |
| Enzymatic Catalysis | Lipases | High selectivity, mild conditions, environmentally benign | Enzyme stability, cost, and activity with substituted substrates |
| Flow Chemistry | Various (heterogeneous or homogeneous) | Enhanced process control, safety, scalability | Reactor design, integration with novel catalysts |
Exploration of Novel Applications in Interdisciplinary Fields
This compound and its primary derivative, 5-methoxyisophthalic acid, are valuable precursors for more complex molecules, opening avenues for applications in diverse scientific disciplines. The strategic placement of the methoxy (B1213986) and diester groups allows for a wide range of chemical modifications.
Medicinal Chemistry: The isophthalate (B1238265) scaffold is being investigated for its potential in drug discovery. For instance, derivatives have been designed as ligands for the C1 domain of protein kinase C, a target in cancer therapy, and as inhibitors of beta-secretase (BACE-1), an enzyme linked to Alzheimer's disease. Future research will likely focus on synthesizing novel libraries of this compound derivatives to explore their structure-activity relationships against various biological targets.
Materials Science: This compound is a key starting material for synthesizing ligands used in coordination polymers and metal-organic frameworks (MOFs). nih.gov The methoxy group can influence the electronic properties and coordination behavior of the resulting ligand, impacting the final properties of the material.
Supramolecular Chemistry: The ability of isophthalate derivatives to participate in non-covalent interactions like hydrogen bonding and π–π stacking makes them interesting candidates for the construction of complex supramolecular assemblies. nih.gov Research in this area could lead to the development of new sensors, molecular machines, or drug delivery systems.
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. The synergy between experimental studies and computational chemistry provides a powerful tool for achieving these insights.
Reaction Pathway Elucidation: While the general pathways for reactions like esterification and hydrolysis are known, the specific influence of the methoxy substituent on reaction rates and intermediates is an area for detailed study. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to model transition states and reaction energy profiles, providing a detailed picture of the reaction landscape. nih.govscispace.com These theoretical predictions can then be validated through experimental kinetic studies and the isolation or spectroscopic detection of intermediates.
Catalyst-Substrate Interactions: For catalyzed reactions, understanding how this compound or its parent acid interacts with the catalyst's active site is crucial for designing more efficient catalysts. rsc.org Combined experimental (e.g., in-situ spectroscopy) and computational (e.g., molecular docking) approaches can reveal the key interactions that govern catalytic activity and selectivity.
Predicting Reactivity: Quantum chemical calculations can determine various molecular properties and descriptors for this compound, such as electrostatic potential maps and frontier molecular orbital energies. scispace.com This information can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the rational design of new derivatization strategies.
| Research Area | Experimental Techniques | Computational Methods | Key Insights |
| Reaction Kinetics | Spectroscopy (NMR, IR), Chromatography | DFT, Transition State Theory | Reaction rates, activation energies, substituent effects nsf.gov |
| Intermediate Characterization | Low-temperature spectroscopy, Trapping experiments | Geometry Optimization, Frequency Calculations | Structure and stability of transient species |
| Catalyst-Substrate Binding | X-ray Crystallography, Calorimetry | Molecular Docking, QM/MM | Binding modes, active site interactions |
Design of Next-Generation Materials Based on this compound Architectures
The true potential of this compound lies in its role as a precursor to advanced materials. Its derivative, 5-methoxyisophthalic acid, is an "underexplored methoxy-functionalized isophthalate ligand" that serves as a versatile and flexible linker for creating novel materials with tailored properties. nih.gov
Metal-Organic Frameworks (MOFs): 5-methoxyisophthalic acid has been successfully used to assemble new metal-organic frameworks with various metal ions like copper, manganese, cobalt, and cadmium. nih.gov The final structure and properties of these MOFs are highly dependent on factors such as the metal ion, the use of auxiliary ligands, and the reaction conditions (e.g., temperature, solvent). nih.gov Challenges include predicting and controlling the final topology of the framework. Future research will focus on synthesizing MOFs with specific pore sizes and functionalities for applications in gas storage, separation, and heterogeneous catalysis. nih.govlabinsights.nl
Coordination Polymers (CPs): The flexible coordination behavior of the 5-methoxyisophthalate linker allows for the construction of CPs with diverse dimensionalities (1D, 2D, or 3D). nih.gov The design of next-generation CPs will target specific electronic, magnetic, or optical properties by carefully selecting the metal centers and co-ligands.
High-Performance Polymers: Historically, isophthalic acid has been a key monomer in high-performance polymers like the fire-resistant material Nomex. The introduction of a methoxy group onto the isophthalate backbone can modify polymer properties such as solubility, thermal stability, and mechanical strength. Future work could explore the synthesis of novel polyesters, polyamides, and other polymers derived from this compound to create materials with enhanced performance characteristics.
| Material Class | Precursor | Key Structural Feature | Potential Applications |
| Metal-Organic Frameworks (MOFs) | 5-Methoxyisophthalic acid | Porous crystalline structures | Gas storage/separation, catalysis, sensing nih.govrsc.org |
| Coordination Polymers (CPs) | 5-Methoxyisophthalic acid | Metal ions linked by organic ligands | Luminescence, magnetism, conductivity nih.gov |
| Specialty Polyesters/Polyamides | This compound | Methoxy-functionalized aromatic backbone | High-performance plastics, advanced fibers |
Integration of Artificial Intelligence and Machine Learning in Research and Development
The complexity of chemical research offers significant opportunities for the application of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can accelerate the discovery and optimization cycles in the chemistry of this compound.
Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. illinois.edu By analyzing vast databases of chemical reactions, these algorithms can identify disconnections and suggest precursors, potentially uncovering pathways that are more efficient or sustainable than currently known methods. synthiaonline.comchemcopilot.com
Reaction Outcome and Condition Prediction: ML models are being developed to predict the products and yields of chemical reactions under various conditions. nih.govnottingham.ac.uk For the synthesis of materials based on this compound, ML could predict which combination of metal salts, ligands, solvents, and temperatures is most likely to yield a desired MOF structure, thereby reducing the number of trial-and-error experiments.
Materials Property Prediction: By training on data from known materials, ML algorithms can predict the properties (e.g., porosity, thermal stability, catalytic activity) of new, hypothetical materials derived from this compound. illinois.edu This in silico screening allows researchers to prioritize the synthesis of the most promising candidates for a specific application, significantly streamlining the materials discovery process. The integration of AI represents a paradigm shift, moving towards a more data-driven and predictive approach to chemical research.
Q & A
Q. What are the standard synthetic routes for dimethyl 5-methoxyisophthalate, and how can reaction yields be optimized?
this compound is typically synthesized via alkylation of 5-hydroxyisophthalic acid using dimethyl sulfate in the presence of a base. A common method involves refluxing 5-hydroxyisophthalic acid with K₂CO₃ and dimethyl sulfate in acetone for 18 hours, followed by recrystallization from cyclohexane to achieve a 78% yield . Optimization can include adjusting reaction time, stoichiometry of dimethyl sulfate, or solvent selection (e.g., acetone vs. methanol) to reduce side reactions. Purity is confirmed via melting point analysis and NMR spectroscopy.
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Recrystallization using non-polar solvents like cyclohexane or hexane is effective for removing unreacted starting materials and byproducts . Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) may resolve complex mixtures. Post-purification, analytical techniques such as GC-MS or HPLC should validate purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is advised if airborne exposure is possible .
- Storage: In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Disposal: Follow hazardous waste regulations, using neutralization or incineration via certified facilities .
Advanced Research Questions
Q. Why might ester-to-aldehyde reduction of this compound fail, and what alternative strategies exist?
Reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) may fail due to incomplete ester activation or steric hindrance from the methoxy group. Instead, stepwise reduction using LiAlH₄ (to alcohol) followed by oxidation with pyridinium chlorochromate (PCC) can yield aldehydes. Alternatively, protecting the methoxy group with tert-butyldimethylsilyl (TBS) before reduction may improve reactivity .
Q. How can this compound be utilized in coordination polymer synthesis?
The compound’s rigid aromatic backbone and dual ester/methoxy functional groups enable it to act as a linker in metal-organic frameworks (MOFs). For example, coordination with transition metals (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions can produce porous polymers for gas storage or catalysis. Crystallographic data (XRD) and BET surface area analysis are critical for characterizing these materials .
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
Discrepancies may arise from solvent effects, impurities, or tautomerism. Solutions include:
Q. What are the stability challenges of this compound under acidic or basic conditions?
The ester groups are prone to hydrolysis in acidic (H₃O⁺) or basic (OH⁻) environments, forming 5-methoxyisophthalic acid. Stability studies using pH-adjusted solutions (monitored via HPLC or FTIR) can quantify degradation rates. For long-term storage, neutral pH buffers and desiccants are recommended .
Q. Which advanced analytical techniques are essential for characterizing this compound in complex matrices?
- High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks and isotopic patterns.
- X-ray crystallography: Resolves crystal packing and intermolecular interactions.
- Thermogravimetric analysis (TGA): Assesses thermal stability and decomposition pathways .
Methodological Guidance
- Literature Search Strategy: Use Boolean terms (e.g., "this compound AND synthesis") in databases like SciFinder or Reaxys. Filter results by publication date (post-2010) and peer-reviewed journals to prioritize recent methodologies .
- Data Reproducibility: Document reaction parameters (temperature, solvent purity, stirring rate) meticulously. Use internal standards (e.g., deuterated analogs) in NMR for quantitative analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
